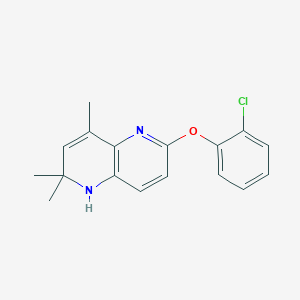
6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chlorophenoxy group attached to a naphthyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine typically involves the reaction of 2-chlorophenol with a suitable naphthyridine precursor under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the naphthyridine precursor. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2-Chlorophenoxy)-5-fluoro-4(3H)-pyrimidinone: Another compound with a chlorophenoxy group, but with a different core structure.
4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid: Contains a chlorophenoxy group and is used as an inhibitor in biological studies.
Uniqueness
6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88724-20-3 |
|---|---|
Molekularformel |
C17H17ClN2O |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
6-(2-chlorophenoxy)-2,2,4-trimethyl-1H-1,5-naphthyridine |
InChI |
InChI=1S/C17H17ClN2O/c1-11-10-17(2,3)20-13-8-9-15(19-16(11)13)21-14-7-5-4-6-12(14)18/h4-10,20H,1-3H3 |
InChI-Schlüssel |
WUTWNHROSQQITC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC2=C1N=C(C=C2)OC3=CC=CC=C3Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















